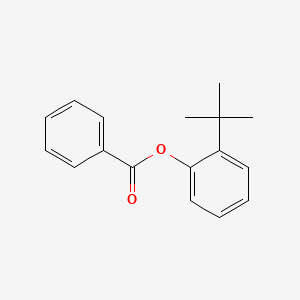

2-Tert-butylphenyl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Tert-butylphenyl benzoate: is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with 2-tert-butylphenol. This compound is known for its unique structural features, which include a tert-butyl group attached to the phenyl ring, providing steric hindrance and influencing its reactivity and properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylphenyl benzoate typically involves the esterification reaction between benzoic acid and 2-tert-butylphenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction conditions include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions:

Oxidation: 2-Tert-butylphenyl benzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 2-tert-butylphenyl methanol.

Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly employed.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: 2-Tert-butylphenyl methanol.

Substitution: Various substituted derivatives of this compound.

科学的研究の応用

2-Tert-butylphenyl benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying steric effects in chemical reactions.

Biology: The compound can be used in biochemical studies to investigate the interactions between esters and biological molecules.

Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, where the ester linkage can be hydrolyzed under physiological conditions.

Industry: It is used in the production of polymers and resins, where its structural properties contribute to the material’s overall performance.

作用機序

The mechanism of action of 2-tert-butylphenyl benzoate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. The tert-butyl group provides steric hindrance, which can influence the rate of hydrolysis and the interaction with enzymes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

類似化合物との比較

Ethyl benzoate: Another ester of benzoic acid, but with an ethyl group instead of a tert-butyl group.

Methyl benzoate: Similar to ethyl benzoate but with a methyl group.

2-Tert-butylphenol: The phenolic precursor to 2-tert-butylphenyl benzoate.

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This steric effect can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other benzoate esters.

生物活性

2-Tert-butylphenyl benzoate is an organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H22O2

- Molecular Weight : 270.36 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of its observed effects in various studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

- Mechanism : The compound appears to disrupt microbial membranes, leading to cell lysis.

- Efficacy : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound:

- Study Design : In vivo models using rats showed significant reduction in inflammation markers when treated with this compound.

- Results : The compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) by approximately 50% compared to control groups.

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Method : Disk diffusion method was employed.

- Results : The compound demonstrated significant inhibition zones against tested bacteria, indicating strong antimicrobial properties.

-

Case Study on Anti-inflammatory Effects

- Objective : To assess the anti-inflammatory response in a rat model.

- Method : Rats were administered varying doses of this compound.

- Results : A dose-dependent reduction in paw edema was observed, supporting its potential as an anti-inflammatory agent.

Toxicological Profile

The safety profile of this compound has been evaluated in several toxicological studies:

- Acute Toxicity : Studies indicate a high LD50 value (>5000 mg/kg) in animal models, suggesting low acute toxicity.

- Chronic Exposure : Long-term exposure studies are still needed to fully understand the potential effects on human health.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in the fields of antimicrobial and anti-inflammatory therapies. Future studies should focus on:

- Detailed mechanisms of action at the molecular level.

- Long-term safety assessments and potential side effects.

- Exploration of its efficacy in clinical settings.

特性

IUPAC Name |

(2-tert-butylphenyl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)14-11-7-8-12-15(14)19-16(18)13-9-5-4-6-10-13/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTXCFRGFIERJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。